N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, also known as 4-Amino-2-chloro-N-methylacetanilide or 4-Amino-2-chloro-N-methylbenzamide, is a synthetic compound used in various scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its chemical formula is C9H10ClN3O.
Scientific Research Applications
Anticonvulsant Activities
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide derivatives have been investigated for their potential anticonvulsant activities. For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated in animal models of epilepsy, revealing some compounds with significant anticonvulsant effects in the maximal electroshock (MES) seizure model (Kamiński, Wiklik, & Obniska, 2015). Additionally, studies on other acetamide derivatives, such as 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides, have shown anticonvulsant properties against seizures induced by electroshock and pentylenetetrazol in mice, with variations in efficacy based on the substituents on the phenyl ring (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Neuroprotective Effects
Compounds with a similar structural framework to this compound have been explored for their neuroprotective effects. For instance, 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, a structurally related compound, was investigated for its potential to protect against hypoxia and global ischemia in animal models, showing an ability to extend the survival time of rodents exposed to hypoxic conditions and protect hippocampal neurons from ischemic damage (Palmer et al., 1995).
Potential Antithrombotic Properties
Research on structurally related compounds, such as SSR182289A, which shares a similar acetamide functional group, has demonstrated potent oral antithrombotic properties in animal models of venous, arterio-venous shunt, and arterial thrombosis, suggesting a potential area of application for this compound in the development of new antithrombotic agents (Lorrain et al., 2003).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-8-13(17)6-7-14(10)18-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHNHRCYFCINIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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